molecular formula C24H20N2O3 B6587139 (pyridin-3-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226446-10-1

(pyridin-3-yl)methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B6587139
CAS RN: 1226446-10-1
M. Wt: 384.4 g/mol
InChI Key: KFJBHEWZPUTZIJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyridine and isoquinoline group, which are both aromatic heterocyclic compounds . These types of compounds are often used in drug design and medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, have been synthesized using methods like the use of trimethylamine and magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been used in various reactions in medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility, polarity, lipophilicity, and hydrogen bonding capacity .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some pyridine derivatives have been found to inhibit receptor tyrosine kinase, showing anticancer activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Future research could involve further exploration of the synthesis methods, properties, and potential applications of this compound. This could include investigating its potential use in drug design and medicinal chemistry .

properties

IUPAC Name

pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-2-17-9-11-19(12-10-17)26-15-22(20-7-3-4-8-21(20)23(26)27)24(28)29-16-18-6-5-13-25-14-18/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJBHEWZPUTZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

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